10-Undecenal digeranyl acetal
CAS No.: 67785-74-4
Cat. No.: VC18480390
Molecular Formula: C31H54O2
Molecular Weight: 458.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67785-74-4 |
|---|---|
| Molecular Formula | C31H54O2 |
| Molecular Weight | 458.8 g/mol |
| IUPAC Name | 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene |
| Standard InChI | InChI=1S/C31H54O2/c1-8-9-10-11-12-13-14-15-22-31(32-25-23-29(6)20-16-18-27(2)3)33-26-24-30(7)21-17-19-28(4)5/h8,18-19,23-24,31H,1,9-17,20-22,25-26H2,2-7H3/b29-23+,30-24+ |
| Standard InChI Key | QBQQCPSBCXSFTA-HCTXVGCHSA-N |
| Isomeric SMILES | CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C |
| Canonical SMILES | CC(=CCCC(=CCOC(CCCCCCCCC=C)OCC=C(C)CCC=C(C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
10-Undecenal digeranyl acetal is formally named 11,11-bis[(2E)-3,7-dimethylocta-2,6-dienoxy]undec-1-ene, reflecting its bis-geranyl ether structure. The geranyl moieties () are linked via ether bonds to the central undecenal backbone, creating a symmetrical acetal . Key structural features include:
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Backbone: An 11-carbon chain with a terminal double bond at the 1-position.
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Geranyl substituents: Two (-configured geranyl groups () attached to the 11th carbon.
The SMILES notation (CC(=CCC/C(=C/COC(OC/C=C(/CCC=C(C)C)\C)CCCCCCCCC=C)/C)C) and InChIKey (QBQQCPSBCXSFTA-HCTXVGCHSA-N) provide precise descriptors for computational modeling .
Physicochemical Properties
Experimental and predicted properties highlight its hydrophobic nature:
| Property | Value | Source |
|---|---|---|
| Density | 0.9734 g/cm³ (estimate) | |
| Boiling Point | 504.17°C (estimate) | |
| Refractive Index | 1.5250 (estimate) | |
| Predicted Collision Cross Section (CCS) | 228.5 Ų ([M+H]+) |
The compound’s high molecular weight and extended hydrocarbon structure contribute to low water solubility and a viscous liquid state at room temperature .
Synthesis and Reaction Mechanisms
Conventional Acetalization
Acetal formation typically involves acid-catalyzed reactions between aldehydes and alcohols. For 10-undecenal digeranyl acetal, this entails:
Traditional methods using Dean-Stark traps for water removal often suffer from prolonged reaction times (24–48 hours) and moderate yields (70–80%) .
Pressurized Sealed-Container Synthesis
Patented methodologies (e.g., WO1999016735A1) enhance efficiency:
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Reagents: 10-Undecenal, geraniol, -toluenesulfonic acid (catalyst), molecular sieves (3Å).
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Conditions: Benzene solvent, 80°C, 12–24 hours under pressure .
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Outcomes:
This method accelerates kinetics by preventing volatile reagent loss and stabilizing intermediates .
Recent Advancements and Research
Green Synthesis Initiatives
Recent studies explore enzymatic acetalization using lipases (e.g., Candida antarctica Lipase B), achieving 85% yield under solvent-free conditions .
Controlled Release Systems
Nanocapsules functionalized with pH-responsive polymers (e.g., Eudragit®) enable targeted fragrance release in textiles and personal care products .
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